
2(3H)-Benzofuranone, hexahydro-
Overview
Description
2(3H)-Benzofuranone, hexahydro-3,6-dimethyl- (CAS 92015-65-1) is a bicyclic lactone with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . Its structure features a fully saturated benzofuranone core substituted with methyl groups at the 3- and 6-positions. This compound is primarily used in fragrances due to its favorable safety profile. Toxicological evaluations by the Research Institute for Fragrance Materials (RIFM) confirm it is non-genotoxic, with a Margin of Exposure (MOE) >100 for repeated dose toxicity and exposure levels below thresholds for reproductive and respiratory toxicity . Environmental assessments classify it as non-persistent, non-bioaccumulative, and non-toxic (non-PBT) .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in 2(3H)-Benzofuranone, hexahydro- undergoes oxidation under controlled conditions. For example:
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Strong Oxidizing Agents :
Oxidation primarily targets the carbonyl group, leading to ring-opening or functionalization of adjacent carbons .
Reduction Reactions
The ketone moiety is susceptible to reduction, producing secondary alcohols:
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Catalytic Hydrogenation :
Reduction preserves the bicyclic framework while converting the ketone to a hydroxyl group .
Electrophilic Aromatic Substitution (EAS)
The benzofuran ring undergoes regioselective substitution:
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Halogenation :
Electrophiles attack meta to the oxygen atom due to electron-withdrawing effects of the furan ring .
Nucleophilic Addition to the Carbonyl Group
The ketone participates in nucleophilic reactions:
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Grignard Reagents :
These reactions proceed via enolate intermediates, enabling C–C bond formation .
Cyclization and Ring-Opening Reactions
The compound serves as a precursor in complex syntheses:
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Acid-Catalyzed Cyclization :
For example, trifluoroacetic acid (TFA) promotes cyclization of intermediates into substituted benzofurans .
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Ring-Opening with Amines :
Base-Catalyzed Condensations
The ketone participates in aldol and Claisen condensations:
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Aldol Condensation :
Functionalization via Triflate Intermediates
Derivatization enables cross-coupling reactions:
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Triflation :
Triflates act as leaving groups, enabling Pd-catalyzed couplings to form 2-aryl or 2-alkynyl benzofurans .
Photochemical Reactions
Limited data suggest sensitivity to UV light, leading to:
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Ring Isomerization :
Critical Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 2(3H)-Benzofuranone, hexahydro- derivatives?
Synthesis typically involves Pd(II)-catalyzed enantioselective C–H activation to construct the benzofuranone core, enabling asymmetric induction via chiral ligands like phosphoric acids . Alternatively, carbonyl condensation of phenol derivatives with glyoxylic acid can yield lactone intermediates, followed by hydrogenation to achieve hexahydro substitution . For stereochemical control, reaction conditions (e.g., solvent polarity, temperature) must optimize regioselectivity and minimize racemization .
Q. How can structural elucidation of hexahydro-benzofuranone derivatives be performed?
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular formulas (e.g., CHO, m/z 198.26) and fragmentation patterns indicative of lactone rings and substituents .
- NMR Spectroscopy: H and C NMR resolve stereochemistry (e.g., (3aR,7aR) configurations) by analyzing coupling constants and NOE correlations for axial/equatorial protons .
- X-ray Crystallography: Absolute configurations (e.g., 4b in ) are confirmed via single-crystal diffraction .
Q. What physicochemical properties are critical for stability studies?
Key parameters include:
- LogP: Determines solubility in organic/aqueous phases (e.g., CHO has moderate hydrophobicity) .
- Thermal Stability: Differential scanning calorimetry (DSC) identifies melting points (e.g., 50°C for benzofuran-2-one derivatives) and decomposition thresholds .
- Acid/Base Sensitivity: Lactone rings may hydrolyze under extreme pH; stability assays in buffered solutions are recommended .
Advanced Research Questions
Q. How can enantioselective synthesis of hexahydro-benzofuranones be optimized?
- Chiral Ligand Screening: Test phosphoramidite or BINOL-derived ligands in Pd(II)-catalyzed C–H activation to enhance enantiomeric excess (ee). achieved >90% ee using tailored ligands .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve catalytic efficiency, while nonpolar solvents may favor undesired diastereomers .
- Kinetic Resolution: Monitor reaction progress via chiral HPLC to isolate intermediates with desired stereochemistry .
Q. What computational approaches predict bioactivity of hexahydro-benzofuranones?
- QSPR Modeling: Correlate molecular descriptors (e.g., molar refractivity, topological surface area) with antioxidant or HDAC inhibitory activity .
- Molecular Docking: Simulate interactions between benzofuranone derivatives (e.g., 5-hydroxy-3-methyl variants) and target proteins (e.g., HDAC enzymes) using AutoDock Vina .
- DFT Calculations: Predict thermodynamic stability of stereoisomers (e.g., (3aR,7aR) vs. (3aS,7aS)) to guide synthetic routes .
Q. How are contradictions in pharmacological data resolved?
- Dose-Response Analysis: Re-evaluate IC values across multiple assays (e.g., HDAC inhibition vs. cytotoxicity) to identify off-target effects .
- Metabolite Profiling: LC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) that may contribute to observed bioactivity discrepancies .
- Species-Specific Variability: Compare results in human vs. rodent cell lines to assess translational relevance .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuranone Derivatives
Table 1: Structural and Functional Comparison of Key Benzofuranone Analogs
Detailed Analysis of Structural and Functional Differences
Saturation and Ring Structure
- Hexahydro-3,6-dimethyl- : Fully saturated bicyclic structure enhances stability and reduces reactivity, making it suitable for fragrance applications .
- Unsaturated analogs (e.g., 2(3H)-Benzofuranone, CAS 553-86-6): The presence of a double bond in the furanone ring increases electrophilicity, facilitating reactions in pharmaceutical synthesis .
- Tetrahydro derivatives (e.g., CAS 16434-36-9): Partial saturation balances reactivity and stability, often used in flavoring due to volatile lactone profiles .
Substituent Effects
- Methyl groups: The 3,6-dimethyl substitution in hexahydro-3,6-dimethyl- lowers volatility and improves olfactory properties . In contrast, 3-methyl-2(3H)-benzofuranone (C₉H₈O₂) lacks saturation, leading to different spectral properties (e.g., distinct ¹H-NMR shifts) .
- Bulkier groups : 5,7-Di-tert-butyl substitution (CAS 62743-93-5) introduces steric hindrance, enhancing thermal stability for use in materials science .
- Functionalized derivatives : Geminal bis-triazole substituents (e.g., ) introduce hydrogen-bonding capacity, critical for antimicrobial activity.
Properties
CAS No. |
6051-03-2 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C8H12O2/c9-8-5-6-3-1-2-4-7(6)10-8/h6-7H,1-5H2 |
InChI Key |
AQKZNTBBGPQPBG-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CC(=O)O2 |
Canonical SMILES |
C1CCC2C(C1)CC(=O)O2 |
Key on ui other cas no. |
27345-71-7 6051-03-2 24871-12-3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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